molecular formula C15H17N3O5S B4719985 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide

Cat. No.: B4719985
M. Wt: 351.4 g/mol
InChI Key: SBMFEHBPLUMBGT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide is a complex organic compound that features a combination of a tetrahydrothiophene dioxide moiety and a quinazolinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, which is oxidized to form the dioxidotetrahydrothiophene moiety, and a quinazolinone derivative. The key steps in the synthesis could involve:

    Oxidation: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

    Condensation: The oxidized product is then condensed with a quinazolinone derivative under specific conditions to form the desired compound.

    N-Methylation: The final step involves the methylation of the amide nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the quinazolinone moiety or the sulfone group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinazolinone moiety could be involved in binding to specific proteins, while the sulfone group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide.

    Sulfone Compounds: Compounds like 1,1-dioxidotetrahydrothiophene derivatives.

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide apart is the combination of the quinazolinone and sulfone moieties in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-17(10-6-7-24(22,23)9-10)13(19)8-18-14(20)11-4-2-3-5-12(11)16-15(18)21/h2-5,10H,6-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFEHBPLUMBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide

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